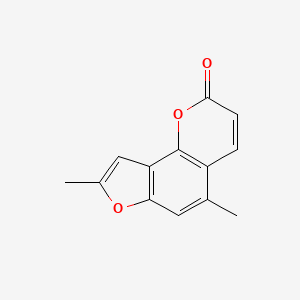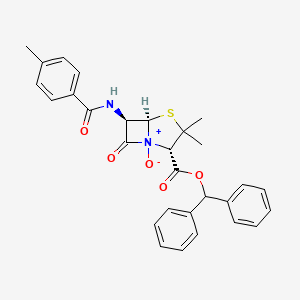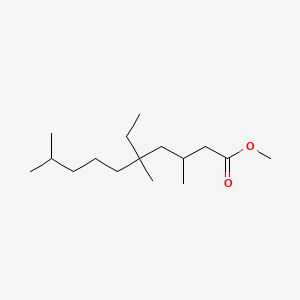
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester is an organic compound with the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol . It is a methyl ester derivative of a branched-chain fatty acid, characterized by its unique structure that includes multiple methyl groups and an ethyl group attached to the decanoic acid backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester typically involves the esterification of 5-Ethyl-3,5,9-trimethyldecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols (e.g., ethanol) in the presence of a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 5-Ethyl-3,5,9-trimethyldecanoic acid and methanol.
Reduction: 5-Ethyl-3,5,9-trimethyldecanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester involves its interaction with lipid metabolic pathways. As a fatty acid ester, it can be hydrolyzed to release the corresponding fatty acid, which can then participate in various metabolic processes . The molecular targets and pathways involved include enzymes such as lipases and esterases that catalyze the hydrolysis of the ester bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester is unique due to its specific branching pattern and the presence of both ethyl and multiple methyl groups on the decanoic acid backbone . This structural uniqueness can influence its physical and chemical properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C16H32O2 |
|---|---|
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
methyl 5-ethyl-3,5,9-trimethyldecanoate |
InChI |
InChI=1S/C16H32O2/c1-7-16(5,10-8-9-13(2)3)12-14(4)11-15(17)18-6/h13-14H,7-12H2,1-6H3 |
InChI-Schlüssel |
LSSRSNGQFHSITR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCCC(C)C)CC(C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


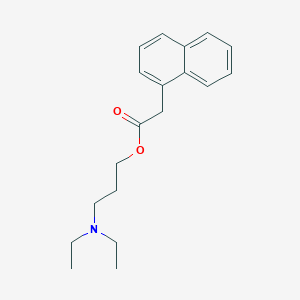
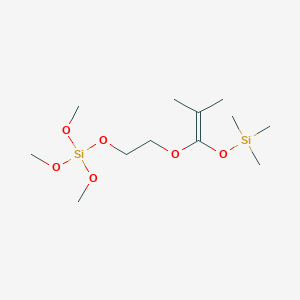

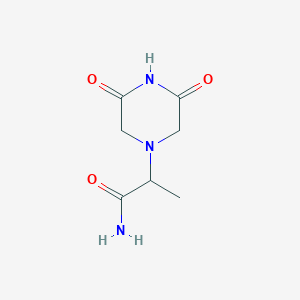
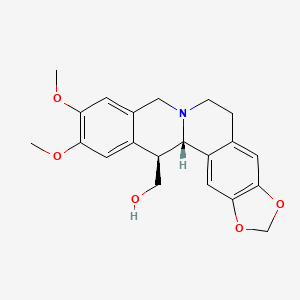
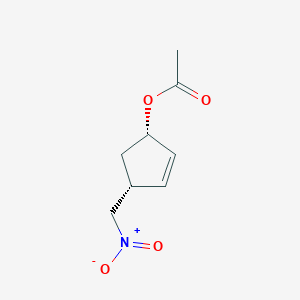
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

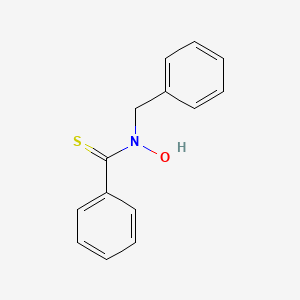
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)
